molecular formula C11H14N2O B1213473 2-Butyl-1,2-dihydro-3H-indazol-3-one CAS No. 89438-55-1

2-Butyl-1,2-dihydro-3H-indazol-3-one

Cat. No.: B1213473
CAS No.: 89438-55-1
M. Wt: 190.24 g/mol
InChI Key: OXPAKOUDBFTPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with the molecular formula C11H14N2O. It belongs to the indazole family, which is known for its diverse biological activities and therapeutic potential. This compound is characterized by a fused benzene and pyrazole ring system, with a butyl group attached to the nitrogen atom at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,2-dihydro-3H-indazol-3-one can be achieved through various methods. One common approach involves the cyclization of o-nitrobenzyl alcohols in the presence of a reducing agent. This method typically employs aqueous solvents and room temperature conditions to generate the desired indazolone structure .

Industrial Production Methods: Industrial production of this compound often utilizes metal-catalyzed reactions to enhance yield and efficiency. For instance, copper acetate (Cu(OAc)2) can be used as a catalyst in the presence of oxygen to facilitate the formation of the indazole ring . This method is advantageous due to its high yield and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-butyl-3-oxo-1,2-dihydroindazole.

    Reduction: Formation of 2-butyl-1,2,3,4-tetrahydroindazole.

    Substitution: Formation of halogenated derivatives such as 2-butyl-5-bromo-1,2-dihydro-3H-indazol-3-one.

Scientific Research Applications

2-Butyl-1,2-dihydro-3H-indazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival . This inhibition can result in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacks the butyl group.

    3-Indazolinone: Another indazole derivative with a different substitution pattern.

    2-Butyl-1H-indazole: A closely related compound with a similar butyl substitution but different oxidation state.

Uniqueness: 2-Butyl-1,2-dihydro-3H-indazol-3-one is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-butyl-1H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12-13/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPAKOUDBFTPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237709
Record name 2-Butyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89438-55-1
Record name 2-Butyl-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89438-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,2-dihydro-3H-indazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089438551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-1,2-dihydro-3H-indazol-3-one
Reactant of Route 2
Reactant of Route 2
2-Butyl-1,2-dihydro-3H-indazol-3-one
Reactant of Route 3
Reactant of Route 3
2-Butyl-1,2-dihydro-3H-indazol-3-one
Reactant of Route 4
Reactant of Route 4
2-Butyl-1,2-dihydro-3H-indazol-3-one
Reactant of Route 5
Reactant of Route 5
2-Butyl-1,2-dihydro-3H-indazol-3-one
Reactant of Route 6
Reactant of Route 6
2-Butyl-1,2-dihydro-3H-indazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.